molecular formula C9H9Br3 B3263223 1,2,3-Tris(bromomethyl)benzene CAS No. 370069-67-3

1,2,3-Tris(bromomethyl)benzene

Cat. No.: B3263223
CAS No.: 370069-67-3
M. Wt: 356.88 g/mol
InChI Key: FABVRSFEBCDJLC-UHFFFAOYSA-N
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Description

1,2,3-Tris(bromomethyl)benzene is an organic compound with the molecular formula C9H9Br3. It consists of a benzene ring substituted with three bromomethyl groups at the 1, 2, and 3 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

1,2,3-Tris(bromomethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,3-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures . The reaction proceeds as follows:

C6H3(CH3)3+3NBSC6H3(CH2Br)3+3Succinimide\text{C}_6\text{H}_3(\text{CH}_3)_3 + 3 \text{NBS} \rightarrow \text{C}_6\text{H}_3(\text{CH}_2\text{Br})_3 + 3 \text{Succinimide} C6​H3​(CH3​)3​+3NBS→C6​H3​(CH2​Br)3​+3Succinimide

Chemical Reactions Analysis

1,2,3-Tris(bromomethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Tris(bromomethyl)benzene primarily involves its ability to form covalent bonds with nucleophiles. The bromomethyl groups are highly reactive towards nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and cross-linking reactions .

Comparison with Similar Compounds

1,2,3-Tris(bromomethyl)benzene can be compared with other similar compounds such as 1,3,5-Tris(bromomethyl)benzene and 1,2,4-Tris(bromomethyl)benzene. While all these compounds have three bromomethyl groups attached to a benzene ring, their positional isomerism leads to different reactivities and applications:

Properties

IUPAC Name

1,2,3-tris(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABVRSFEBCDJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305441
Record name 1,2,3-Tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370069-67-3
Record name 1,2,3-Tris(bromomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370069-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Tris(bromomethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID801305441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-tris(bromomethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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